Bienvenue dans la boutique en ligne BenchChem!

I-XW-053

HIV-1 capsid inhibitor antiviral research PBMC assay

I-XW-053 is the only CA NTD–NTD interface inhibitor with confirmed antiviral activity in primary human PBMCs (IC50 164.2 μM) and no detectable cytotoxicity. It serves as the indispensable parent scaffold for a 56-analog SAR series, where derivative CK176 achieved an 11-fold potency improvement. Guaranteed ≥98% HPLC purity ensures reproducible inhibition of HIV-1 reverse transcription and uncoating. Procure I-XW-053 to benchmark next-generation capsid inhibitors or to study resistance-linked mutations at residues Ile37 and Arg173.

Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
CAS No. 5496-35-5
Cat. No. B1672702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameI-XW-053
CAS5496-35-5
Synonyms2(4-carboxyphenyl)-4,5-diphenylimidazole
2(p-carboxyphenyl)-4,5-diphenylimidazole
Molecular FormulaC22H16N2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O2/c25-22(26)18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24)(H,25,26)
InChIKeyBCXPNUSETAZHEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

I-XW-053 (CAS 5496-35-5) for HIV-1 Capsid Research and Antiviral Procurement


I-XW-053 (4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid) is a small-molecule HIV-1 inhibitor that targets the viral capsid protein. It was designed using a hybrid structure-based approach to block the interface between CA N-terminal domains (NTD–NTD interface) with micromolar affinity [1]. The compound inhibits HIV-1 reverse transcription and viral replication in primary human peripheral blood mononuclear cells (PBMCs) without appreciable cytotoxicity [2]. I-XW-053 serves as a foundational scaffold in the development of capsid-targeted antiretroviral agents and is widely available from research chemical suppliers for in vitro antiviral studies.

I-XW-053 Procurement: Why Structurally Similar Compounds Cannot Be Substituted


Although I-XW-053 belongs to the class of capsid-targeted HIV-1 inhibitors, direct substitution with closely related analogs is not straightforward. For instance, the parental compound CK026 (a larger dibenzofuran-bis-imidazole derivative) was identified through virtual screening but failed to inhibit viral replication in PBMCs, whereas I-XW-053—designed with reduced size and improved drug-like properties—retained full antiviral activity in this physiologically relevant cell type [1]. Furthermore, SAR studies of 56 I-XW-053 analogs revealed that subtle modifications dramatically alter potency; some derivatives, such as Compound 34 (CK176), exhibited an 11-fold improvement in PBMC antiviral activity, while others lost efficacy entirely [2]. These findings underscore that procurement decisions based solely on chemical similarity or vendor catalog listings are unreliable without reference to experimentally validated, quantitative performance data in relevant assay systems.

Quantitative Evidence Differentiating I-XW-053 for HIV-1 Research Procurement


I-XW-053 Demonstrates Broad-Spectrum HIV-1 Activity in Primary PBMCs, Unlike Parental Compound CK026

I-XW-053 retained all the antiviral activity of the parental compound CK026 while achieving activity in a more physiologically relevant primary cell system. In contrast, CK026 failed to inhibit viral replication in PBMCs entirely [1].

HIV-1 capsid inhibitor antiviral research PBMC assay

I-XW-053 IC50 of 164.2 μM Against HIV-1 Replication in PBMCs: Benchmarking vs. Optimized Derivative CK176

I-XW-053 inhibits the replication of HIV-1 isolate 89BZ167 in PBMCs with an IC50 of 164.2 μM [1]. While this potency is moderate, it serves as the critical baseline against which optimized analogs are measured. For example, Compound 34 (CK176), a derivative from the same series, demonstrated an 11-fold improvement over I-XW-053 in blocking HIV-1 replication in primary human PBMCs [2].

HIV-1 replication inhibition IC50 antiviral potency

I-XW-053 Binding Affinity to HIV-1 CA NTD–NTD Interface: Thermodynamic Characterization

I-XW-053 directly binds to the HIV-1 capsid protein at the NTD–NTD interface, a region distinct from earlier assembly inhibitors. Isothermal titration calorimetry (ITC) revealed a binding inhibition constant (Ki) of 85,000 nM [1]. Surface plasmon resonance (SPR) experiments further characterized the interaction with wild-type and mutant CA protein, confirming that mutations at residues Ile37 and Arg173 abrogate binding and cripple viral replication at an early, preintegration step [2].

capsid protein binding isothermal titration calorimetry SPR

I-XW-053 Exhibits HIV-1-Specific Antiviral Activity with No Detectable Effect on SIV or Other Viruses

The antiviral activity of I-XW-053 is highly specific to HIV-1. In direct comparative testing, I-XW-053 displayed no appreciable efficacy against the related retrovirus SIVmac239 (simian immunodeficiency virus) or against a panel of viruses from different classes [1]. This specificity contrasts with broader-spectrum antiviral agents and is a direct consequence of its targeted binding to the HIV-1 CA NTD–NTD interface.

virus specificity selectivity HIV-1

I-XW-053 Displays No Appreciable Cytotoxicity in PBMCs at Antiviral Concentrations

In primary human PBMC assays, I-XW-053 inhibited HIV-1 replication while displaying no appreciable cytotoxicity [1]. This favorable cytotoxicity profile is essential for interpreting antiviral activity data and distinguishes I-XW-053 from compounds where antiviral effects may be confounded by cellular toxicity.

cytotoxicity therapeutic index PBMC

Optimal Scientific and Industrial Application Scenarios for I-XW-053 (CAS 5496-35-5)


Mechanistic Studies of HIV-1 Capsid Uncoating and Reverse Transcription

I-XW-053 is ideally suited for investigating the role of the HIV-1 capsid in early post-entry events, specifically uncoating and reverse transcription. Treatment with I-XW-053 inhibits HIV-1 reverse transcription in multiple cell types, indirectly pointing to dysfunction in the uncoating process [1]. Its specific binding to the NTD–NTD interface, validated by mutagenesis of residues Ile37 and Arg173, allows researchers to dissect the precise molecular steps following viral entry. This scenario directly leverages the binding and specificity data established in Section 3 [2].

Benchmarking and Comparative Analysis of Novel HIV-1 Capsid Inhibitors

As the parent compound for a series of 56 characterized analogs, I-XW-053 serves as an essential reference standard for evaluating next-generation capsid inhibitors. Its IC50 of 164.2 μM in PBMCs provides the baseline against which improvements in potency are measured, such as the 11-fold enhancement achieved by derivative CK176 [1]. Procurement of I-XW-053 is therefore mandatory for any laboratory conducting SAR studies or head-to-head comparisons of novel capsid-targeted compounds [2].

In Vitro Resistance and Mutagenesis Studies Targeting the CA NTD–NTD Interface

I-XW-053's well-defined binding site at the CA NTD–NTD interface, confirmed by site-directed mutagenesis, makes it an excellent tool for studying resistance mechanisms. Researchers can use I-XW-053 to select for resistant viral variants, map resistance-associated mutations, and characterize cross-resistance profiles among capsid inhibitors. The availability of high-purity I-XW-053 (>98% by HPLC) from reputable vendors ensures reproducible experimental conditions [1].

HIV-1-Specific Antiviral Screening in Primary Cell Models

Given its robust activity in primary human PBMCs against diverse HIV-1 isolates and its lack of effect on SIV or other viruses, I-XW-053 is a valuable control or tool compound in HIV-1-specific screening campaigns. Its favorable cytotoxicity profile in PBMCs ensures that antiviral readouts are not confounded by cell death, enabling accurate assessment of compound efficacy in physiologically relevant cell systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for I-XW-053

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.